Cas no 928053-97-8 (5-Fluoro-2-(trifluoromethyl)phenylboronic acid)
5-Fluoro-2-(trifluoromethyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluoro-2-(trifluoromethyl)phenylboronic acid
- 5-Fluoro-2-trifluoromethylphenylboronic acid
- 5-FLUORO-2-TRIFLUOROMETHYL-PHENYLBORONIC ACID
- [5-fluoro-2-(trifluoromethyl)phenyl]boronic acid
- 5-Fluoro-2-(trifluoromethyl)benzeneboronic acid
- (5-fluoro-2-(trifluoromethyl)phenyl)boronic acid
- 2-Borono-4-fluorobenzotrifluoride
- LBDUHXAQWUKBEB-UHFFFAOYSA-N
- SBB093947
- PC3019
- LS11055
- FCH1326842
- AB
- AM804559
- 928053-97-8
- SCHEMBL2519858
- MFCD06656275
- C7H5BF4O2
- 5-Fluoro-2-(trifluoromethyl)phenylboronicacid
- A851851
- AB25512
- AS-18760
- SY106978
- 5-Fluoro-2-(trifluoromethyl)phenylboronic acid, AldrichCPR
- DTXSID90647887
- CS-W001003
- FT-0678868
- AKOS015853272
- DB-079415
-
- MDL: MFCD06656275
- Inchi: 1S/C7H5BF4O2/c9-4-1-2-5(7(10,11)12)6(3-4)8(13)14/h1-3,13-14H
- InChI Key: LBDUHXAQWUKBEB-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1B(O)O)F)(F)F
Computed Properties
- Exact Mass: 208.03200
- Monoisotopic Mass: 208.032
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
Experimental Properties
- Density: 1.44
- Boiling Point: 271.4℃ at 760 mmHg
- Flash Point: 271.4 °C at 760 mmHg
- Refractive Index: 1.445
- PSA: 40.46000
- LogP: 0.52430
5-Fluoro-2-(trifluoromethyl)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A242000105-250mg |
5-Fluoro-2-(trifluoromethyl)phenylboronic acid |
928053-97-8 | 98% | 250mg |
$686.80 | 2023-08-31 | |
| Alichem | A242000105-500mg |
5-Fluoro-2-(trifluoromethyl)phenylboronic acid |
928053-97-8 | 98% | 500mg |
$1038.80 | 2023-08-31 | |
| Alichem | A242000105-1g |
5-Fluoro-2-(trifluoromethyl)phenylboronic acid |
928053-97-8 | 98% | 1g |
$1668.15 | 2023-08-31 | |
| Chemenu | CM137001-5g |
5-Fluoro-2-(trifluoromethyl)phenylboronic acid |
928053-97-8 | 95+% | 5g |
$54 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F857801-1g |
5-Fluoro-2-(trifluoromethyl)phenylboronic acid |
928053-97-8 | ≥98% | 1g |
¥138.60 | 2022-01-12 | |
| Chemenu | CM137001-5g |
5-Fluoro-2-(trifluoromethyl)phenylboronic acid |
928053-97-8 | 95%+ | 5g |
$58 | 2023-01-09 | |
| Apollo Scientific | PC3019-500mg |
5-Fluoro-2-(trifluoromethyl)benzeneboronic acid |
928053-97-8 | 500mg |
£15.00 | 2025-02-21 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UX494-200mg |
5-Fluoro-2-(trifluoromethyl)phenylboronic acid |
928053-97-8 | 97% | 200mg |
59.0CNY | 2021-08-04 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY106978-10g |
5-Fluoro-2-(trifluoromethyl)phenylboronic Acid |
928053-97-8 | ≥95% | 10g |
¥1940.00 | 2025-04-11 | |
| TRC | F598533-100mg |
5-Fluoro-2-(trifluoromethyl)phenylboronic acid |
928053-97-8 | 100mg |
$ 58.00 | 2023-09-07 |
5-Fluoro-2-(trifluoromethyl)phenylboronic acid Suppliers
5-Fluoro-2-(trifluoromethyl)phenylboronic acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 5-Fluoro-2-(trifluoromethyl)phenylboronic acid
Introduction to 5-Fluoro-2-(trifluoromethyl)phenylboronic Acid (CAS No. 928053-97-8)
5-Fluoro-2-(trifluoromethyl)phenylboronic acid, identified by the Chemical Abstracts Service registry number 928053-97-8, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronic acids, which are widely recognized for their utility as key intermediates in Suzuki-Miyaura cross-coupling reactions—a cornerstone method in modern synthetic organic chemistry. The presence of both a fluoro substituent and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric properties, making this boronic acid a valuable building block for the synthesis of complex molecules.
The fluoro and trifluoromethyl groups are particularly noteworthy due to their profound influence on the reactivity and biological activity of the resulting compounds. Fluorine atoms are known to modulate the pharmacokinetic properties of drugs, often enhancing metabolic stability and binding affinity. The trifluoromethyl group, on the other hand, is frequently employed to increase lipophilicity and improve membrane permeability, which are critical factors in drug design. Together, these substituents make 5-Fluoro-2-(trifluoromethyl)phenylboronic acid a compelling candidate for applications in medicinal chemistry and materials science.
In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic applications. The ability to selectively functionalize aromatic rings has opened up new avenues for creating bioactive molecules with tailored properties. For instance, studies have demonstrated that boronic acids bearing fluorine and trifluoromethyl groups exhibit enhanced interactions with biological targets, leading to improved drug efficacy. This has spurred interest in exploring the potential of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid as a precursor in the synthesis of small-molecule drugs targeting various diseases.
The pharmaceutical industry has increasingly leveraged boronic acids in the development of targeted therapies, particularly in oncology and inflammatory diseases. The Suzuki-Miyaura coupling reaction, facilitated by compounds like 5-Fluoro-2-(trifluoromethyl)phenylboronic acid, enables the construction of biaryl structures that are prevalent in many FDA-approved drugs. For example, recent advances in antibody-drug conjugates (ADCs) have relied heavily on boronic acid-based linkers to ensure stable attachment between antibodies and cytotoxic payloads. The unique electronic properties introduced by the fluoro and trifluoromethyl groups may further enhance the stability and performance of such conjugates, making this compound a promising candidate for next-generation therapeutics.
Beyond pharmaceuticals, 5-Fluoro-2-(trifluoromethyl)phenylboronic acid finds applications in materials science, particularly in the development of advanced polymers and liquid crystals. The presence of fluorine and trifluoromethyl groups can influence polymer chain mobility and thermal stability, leading to materials with desirable mechanical and optical properties. Researchers have explored its use in creating high-performance coatings and electronic materials where precise control over molecular architecture is essential. The growing demand for lightweight yet durable materials in industries such as aerospace and electronics underscores the importance of compounds like this one.
From a synthetic chemistry perspective, 5-Fluoro-2-(trifluoromethyl)phenylboronic acid serves as a versatile intermediate for constructing complex organic molecules. Its compatibility with cross-coupling reactions allows chemists to integrate it into diverse synthetic pathways with high efficiency. The increasing availability of fluorinated and trifluoromethylated building blocks has streamlined the process of generating novel compounds for drug discovery pipelines. This trend is particularly evident in academic research settings, where innovative methodologies leveraging boronic acids are continuously being reported.
The role of computational chemistry in optimizing reactions involving 5-Fluoro-2-(trifluoromethyl)phenylboronic acid cannot be overstated. Advanced modeling techniques have enabled researchers to predict reaction outcomes with greater accuracy, reducing the need for empirical experimentation. This approach not only accelerates the discovery process but also minimizes waste, aligning with growing environmental concerns in chemical synthesis. By integrating experimental data with computational insights, scientists can fine-tune reaction conditions to maximize yield and purity while maintaining cost-effectiveness.
In conclusion, 5-Fluoro-2-(trifluoromethyl)phenylboronic acid (CAS No. 928053-97-8) represents a significant advancement in organoboron chemistry with far-reaching implications across multiple disciplines. Its unique structural features make it an indispensable tool for pharmaceutical researchers seeking to develop innovative therapeutics, while its potential applications in materials science highlight its versatility beyond traditional chemical synthesis. As research continues to uncover new uses for this compound, its importance is poised to grow even further, driving innovation in both academic laboratories and industrial settings.
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